5-Iodo-2,3-dihydro-1H-indene

Description

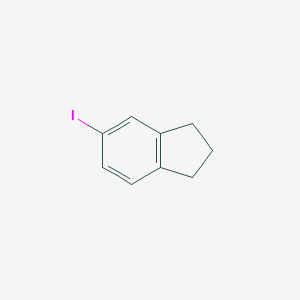

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFQJOIAYXQHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567974 | |

| Record name | 5-Iodo-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132464-83-6 | |

| Record name | 5-Iodo-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Iodo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2,3-dihydro-1H-indene, a halogenated derivative of indane. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis via direct iodination of indan, and explores its emerging significance in medicinal chemistry. The core structure of dihydro-1H-indene has been identified as a valuable scaffold in the development of novel therapeutics, particularly as tubulin polymerization inhibitors with potential anti-cancer and anti-angiogenic activities. This document serves as a crucial resource for researchers and drug development professionals interested in the application of this compound in their work.

Chemical and Physical Properties

This compound, also known as 5-iodoindan, is a key synthetic intermediate. While specific experimental data for some of its physical properties are not widely reported, its fundamental characteristics are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 132464-83-6 |

| Molecular Formula | C₉H₉I |

| Molecular Weight | 244.07 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Expected to be soluble in common organic solvents. |

Note: The physical properties of the parent compound, 2,3-dihydro-1H-indene (indan), are: Melting Point -51.4 °C, Boiling Point 176.5 °C, and Density 0.9645 g/cm³[1]. The introduction of an iodine atom is expected to increase the molecular weight, melting point, boiling point, and density.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct electrophilic iodination of 2,3-dihydro-1H-indene (indan). A general and efficient method for the iodination of activated aromatic compounds can be adapted for this purpose.

Experimental Protocol: Direct Iodination of 2,3-dihydro-1H-indene

This protocol is based on established methods for the iodination of activated aromatic rings using molecular iodine and an oxidizing agent.[2]

Materials:

-

2,3-dihydro-1H-indene (indan)

-

Molecular Iodine (I₂)

-

Nitric Acid (HNO₃, concentrated)

-

Acetic Acid (AcOH)

-

Ice-cold water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round bottom flask, dissolve 2,3-dihydro-1H-indene (1 equivalent) in glacial acetic acid.

-

To this solution, add molecular iodine (1 equivalent).

-

Carefully add concentrated nitric acid (a suitable amount to act as an oxidant) dropwise to the stirring mixture at room temperature.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into a beaker containing ice-cold water. The crude product should precipitate out of the solution.

-

Collect the precipitated product by vacuum filtration and wash it thoroughly with deionized water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like dichloromethane, washed with a sodium thiosulfate solution to remove any unreacted iodine, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified this compound.

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (C4-H) | ~7.5 | d | 1H |

| Aromatic H (C6-H) | ~7.4 | dd | 1H |

| Aromatic H (C7-H) | ~7.0 | d | 1H |

| Benzylic CH₂ (C1-H, C3-H) | ~2.9 | t | 4H |

| Aliphatic CH₂ (C2-H) | ~2.1 | p | 2H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Aromatic C-I (C5) | ~90-100 | ||

| Aromatic C (quaternary) | ~145, 143 | ||

| Aromatic CH | ~138, 130, 126 | ||

| Benzylic CH₂ (C1, C3) | ~32 | ||

| Aliphatic CH₂ (C2) | ~25 |

Note: These are estimated values. Actual experimental data may vary.

Applications in Drug Development

The 2,3-dihydro-1H-indene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its rigid framework, which allows for a well-defined spatial arrangement of functional groups for interaction with biological targets.[3]

Tubulin Polymerization Inhibition

Recent studies have highlighted the potential of dihydro-1H-indene derivatives as inhibitors of tubulin polymerization.[3][4] These compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is a validated strategy in cancer therapy.[3][4] Disruption of microtubule function leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.

Diagram 2: Mechanism of Action of Dihydro-1H-indene Derivatives

Caption: Proposed mechanism of tubulin polymerization inhibition.

Anti-Angiogenic and Antitumor Potency

By inhibiting tubulin polymerization, these derivatives also exhibit anti-angiogenic properties, which are crucial for preventing the formation of new blood vessels that supply nutrients to tumors.[3][4] The combined effect of inducing cancer cell apoptosis and inhibiting angiogenesis makes dihydro-1H-indene derivatives promising candidates for the development of new anticancer drugs.[3][4] The introduction of a halogen, such as iodine, at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and metabolic stability.

Safety and Handling

Detailed toxicology data for this compound is not available. However, as with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable synthetic building block with significant potential in the field of drug discovery. Its core scaffold is implicated in the development of novel tubulin polymerization inhibitors with promising anti-cancer and anti-angiogenic activities. This technical guide provides essential information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its biological relevance. Further investigation into the specific biological activities of the 5-iodo derivative is warranted to fully elucidate its therapeutic potential.

References

- 1. Indane - Wikipedia [en.wikipedia.org]

- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Iodo-2,3-dihydro-1H-indene

This technical guide provides a comprehensive overview of 5-Iodo-2,3-dihydro-1H-indene, a halogenated derivative of indane. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the molecule's core physicochemical properties, a representative synthetic protocol, and its relevance in contemporary research, particularly in the development of novel therapeutics.

Core Molecular Data

This compound is a bicyclic aromatic hydrocarbon where an iodine atom is substituted on the benzene ring of an indane scaffold. The indane structure consists of a benzene ring fused to a cyclopentane ring.

Molecular Structure:

-

Systematic Name: this compound

-

Common Synonym: 5-Iodoindane

-

Molecular Formula: C₉H₉I

-

SMILES: C1C(CC2=CC=C(C=C12)I)

-

InChI Key: BDFQJOIAYXQHQR-UHFFFAOYSA-N[1]

The structure combines a saturated five-membered ring with an aromatic six-membered ring, providing a rigid scaffold that is frequently explored in medicinal chemistry. The iodine atom at the 5-position offers a site for further chemical modification, such as cross-coupling reactions, and can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 244.07 g/mol | [1] |

| CAS Number | 132464-83-6 | [1] |

| Purity (Typical) | ≥95% | [1] |

| Appearance | Not specified (typically a solid or oil) |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Electrophilic Iodination of 2,3-dihydro-1H-indene

This protocol is based on the iodination of activated aromatic compounds using molecular iodine in the presence of an oxidizing agent.

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

-

2,3-dihydro-1H-indene (Indane)

-

Molecular Iodine (I₂)

-

Nitric Acid (HNO₃, concentrated)

-

Acetic Acid (AcOH, glacial)

-

Deionized Water

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper (if product is solid)

-

Separatory funnel (if product is liquid)

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1H-indene (1.0 eq) in glacial acetic acid (10 volumes).

-

To this solution, add molecular iodine (1.0 eq).

-

Cool the flask in an ice bath and slowly add concentrated nitric acid (2 mL per 0.01 mol of substrate) dropwise via a dropping funnel while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product or to prepare for extraction.

-

If a solid precipitates, collect it by vacuum filtration using a Büchner funnel, wash with deionized water, and then with a cold 10% sodium thiosulfate solution to remove any unreacted iodine.

-

If the product is an oil, transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with deionized water, 10% sodium thiosulfate solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectral data for this compound is not widely published, the spectra would be expected to show characteristic peaks for the indane scaffold with shifts indicative of iodine substitution on the aromatic ring.

Logical Workflow for Synthesis

The general workflow for the synthesis and purification of this compound can be visualized as follows.

Caption: General workflow for the synthesis and purification of this compound.

Relevance in Drug Development and Research

The 2,3-dihydro-1H-indene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. Recent research has highlighted the potential of dihydro-1H-indene derivatives as potent anticancer agents.

As Tubulin Polymerization Inhibitors

A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization, a key process in cell division.[2] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.[2] This mechanism of action is a validated strategy for cancer therapy.

The signaling pathway initiated by such compounds can be illustrated as follows:

Caption: Signaling pathway of dihydro-1H-indene derivatives as tubulin polymerization inhibitors.

The development of these indene-based compounds showcases their potential in creating new anti-angiogenic and antitumor therapies. The 5-iodo substitution on the indene core could be a key feature for optimizing potency and pharmacokinetic properties in future drug candidates.

References

An In-depth Technical Guide to the Synthesis of 5-Iodo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Iodo-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and materials science. The document details established methodologies, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 5-iodoindane, is a key intermediate in the synthesis of various bioactive molecules and functional materials. The presence of the iodine atom on the aromatic ring allows for further functionalization through cross-coupling reactions, making it a versatile precursor for the development of novel compounds. This guide explores the primary synthetic strategies for obtaining this compound, focusing on reliability, yield, and scalability.

Synthesis Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

-

Pathway 1: Electrophilic Iodination of Indane. This approach involves the direct iodination of the commercially available starting material, 2,3-dihydro-1H-indene (indane).

-

Pathway 2: Multi-step Synthesis from an Iodinated Precursor. This strategy builds the indane framework from a pre-iodinated aromatic compound, offering greater control over regioselectivity.

Pathway 1: Direct Electrophilic Iodination of 2,3-dihydro-1H-indene

The direct iodination of indane presents a potentially straightforward route to 5-iodoindane. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich benzene ring of the indane molecule is attacked by an electrophilic iodine species. The 5-position is the kinetically and thermodynamically favored site for substitution due to the activating and ortho-, para-directing nature of the alkyl substituent (the cyclopentyl ring).

A common method for this transformation involves the use of molecular iodine in the presence of an oxidizing agent or a silver salt to generate a more potent electrophilic iodinating agent.

Experimental Protocol: Iodination using Iodine and Silver Sulfate

This protocol is based on general methods for the iodination of activated aromatic compounds.

Reaction Scheme:

Caption: Direct iodination of indane.

Materials:

-

2,3-dihydro-1H-indene (Indane)

-

Iodine (I₂)

-

Silver Sulfate (Ag₂SO₄)

-

Solvent (e.g., Dichloromethane or Ethanol)

-

Sodium thiosulfate solution (for quenching)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask protected from light, dissolve 2,3-dihydro-1H-indene in a suitable solvent (e.g., dichloromethane or ethanol).

-

Add silver sulfate to the solution, followed by the portion-wise addition of iodine. The reaction mixture is then stirred at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the silver iodide precipitate.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | Moderate to Good |

| Reaction Time | Several hours to overnight |

| Temperature | Room Temperature |

Note: The specific yield and reaction time can vary depending on the scale and purity of the reagents. Optimization of the solvent and reaction conditions may be necessary.

Pathway 2: Multi-step Synthesis from 3-(4-Iodophenyl)propanoic Acid

This pathway offers a more controlled synthesis of this compound, starting from a commercially available or readily synthesized iodinated precursor. The key steps involve an intramolecular Friedel-Crafts acylation to form the indanone ring, followed by reduction of the ketone.

Step 1: Intramolecular Friedel-Crafts Acylation of 3-(4-Iodophenyl)propanoic Acid

The first step is the cyclization of 3-(4-iodophenyl)propanoic acid to form 5-iodo-1-indanone. This is typically achieved using a strong acid or a combination of a Lewis acid and a dehydrating agent.

Reaction Scheme:

Caption: Cyclization to 5-iodo-1-indanone.

Experimental Protocol: Cyclization using Polyphosphoric Acid (PPA)

Materials:

-

3-(4-Iodophenyl)propanoic Acid

-

Polyphosphoric Acid (PPA)

-

Ice water

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Heat polyphosphoric acid in a reaction vessel with mechanical stirring.

-

Add 3-(4-iodophenyl)propanoic acid to the hot PPA and continue stirring at an elevated temperature (e.g., 80-100 °C).

-

Monitor the reaction by TLC.

-

After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 5-iodo-1-indanone can be purified by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value |

| Typical Yield | High |

| Reaction Time | 1-3 hours |

| Temperature | 80-100 °C |

Step 2: Reduction of 5-Iodo-1-indanone to this compound

The final step involves the reduction of the carbonyl group of 5-iodo-1-indanone. A common and effective method for this transformation is the Wolff-Kishner reduction or its variants.

Reaction Scheme:

Caption: Reduction of 5-iodo-1-indanone.

Experimental Protocol: Wolff-Kishner Reduction

Materials:

-

5-Iodo-1-indanone

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Water

-

Hydrochloric acid (for neutralization)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a flask equipped with a reflux condenser, add 5-iodo-1-indanone, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

-

Heat the mixture to a temperature that allows for the formation of the hydrazone and the evolution of water (typically around 130-140 °C).

-

After the initial reaction, increase the temperature to around 190-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Maintain this temperature until the gas evolution ceases.

-

Cool the reaction mixture to room temperature and add water.

-

Acidify the mixture with hydrochloric acid and extract with diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography or distillation under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Typical Yield | Good to High |

| Reaction Time | 4-8 hours |

| Temperature | 130-200 °C |

Summary of Synthesis Pathways

The following diagram illustrates the logical relationship between the two main synthetic pathways.

Navigating the Spectral Landscape of 5-Iodo-2,3-dihydro-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the molecular structure of 5-Iodo-2,3-dihydro-1H-indene with standardized atom numbering is presented below.

¹H and ¹³C NMR Spectral Data of 2,3-dihydro-1H-indene (Indane)

The following tables summarize the reported ¹H and ¹³C NMR spectral data for the unsubstituted parent compound, 2,3-dihydro-1H-indene. This data serves as a baseline for understanding the spectrum of its iodinated derivative.

Table 1: ¹H NMR Spectral Data of 2,3-dihydro-1H-indene

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1, H3 | 2.90 | Triplet | 7.5 | 4H |

| H2 | 2.09 | Quintet | 7.5 | 2H |

| H4, H7 | 7.22 | Multiplet | - | 2H |

| H5, H6 | 7.14 | Multiplet | - | 2H |

Table 2: ¹³C NMR Spectral Data of 2,3-dihydro-1H-indene

| Carbon | Chemical Shift (δ, ppm) |

| C1, C3 | 32.5 |

| C2 | 25.4 |

| C4, C7 | 126.2 |

| C5, C6 | 124.5 |

| C3a, C7a | 144.4 |

Expected Spectral Effects of the Iodine Substituent

The introduction of an iodine atom at the C5 position is expected to induce significant changes in the NMR spectra of the 2,3-dihydro-1H-indene core due to its electronegativity and anisotropic effects.

¹H NMR Spectrum:

-

Aromatic Region: The symmetry of the benzene ring is broken, which will lead to a more complex splitting pattern for the aromatic protons.

-

H4 and H6: These protons will be most affected. H4, being ortho to the iodine, is expected to shift downfield. H6, also ortho to the iodine, will likely experience a similar downfield shift. Both will likely appear as doublets.

-

H7: This proton, meta to the iodine, will be less affected but may show a small shift. It will likely appear as a singlet or a narrowly split multiplet.

-

-

Aliphatic Region: The signals for the protons on the five-membered ring (H1, H2, and H3) are expected to be less affected as they are further away from the substituent. However, minor shifts may be observed.

¹³C NMR Spectrum:

-

C5: The carbon directly attached to the iodine atom (ipso-carbon) will experience a strong shielding effect, causing its signal to shift significantly upfield.

-

C4 and C6: The ortho carbons will be deshielded and are expected to shift downfield.

-

C7 and C3a: The meta carbons will experience a smaller downfield shift.

-

C7a: The para carbon will likely show a small upfield or downfield shift.

-

C1, C2, C3: The carbons of the aliphatic ring are expected to show minimal changes in their chemical shifts.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-32, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to several thousand, depending on the sample concentration and the presence of quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Experimental Workflow Visualization

The general workflow for an NMR experiment, from sample preparation to final data analysis, is illustrated in the following diagram.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 5-Iodo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 5-Iodo-2,3-dihydro-1H-indene. In the absence of a publicly available spectrum for this specific molecule, this guide leverages established fragmentation principles of halogenated aromatic compounds and data from structurally similar molecules to predict its mass spectral behavior. This information is crucial for the identification and characterization of this compound in various research and development settings.

Predicted Mass Spectrum Data

The mass spectral data for this compound is predicted based on the fragmentation of analogous iodo-aromatic and indane structures. The molecular weight of this compound (C₉H₉I) is 244.07 g/mol . The predicted major fragments and their relative abundances are summarized in the table below.

| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance |

| 244 | [M]⁺ | [C₉H₉I]⁺ | Moderate |

| 117 | [M - I]⁺ | [C₉H₉]⁺ | High (likely base peak) |

| 116 | [M - I - H]⁺ | [C₉H₈]⁺ | Moderate to High |

| 115 | [M - I - 2H]⁺ or [C₉H₇]⁺ | [C₉H₇]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | Tropylium ion | Low to Moderate |

Core Fragmentation Pathway

The primary fragmentation of this compound under electron ionization (EI) is expected to be driven by the facile cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. The stability of the resulting indanyl cation contributes significantly to this pathway being the dominant fragmentation route.

The Emerging Therapeutic Potential of 5-Iodo-2,3-dihydro-1H-indene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a halogen atom, such as iodine, at the 5-position can significantly modulate the pharmacological properties of these derivatives. This technical guide provides an in-depth overview of the known and potential biological activities of 5-Iodo-2,3-dihydro-1H-indene derivatives and related analogues, with a focus on their therapeutic applications. We consolidate findings from preclinical studies, present key quantitative data, detail experimental methodologies, and visualize relevant biological pathways and workflows.

Neuropharmacological Activities: The Case of 5-Iodo-2-aminoindan (5-IAI)

Mechanism of Action

In addition to its action on monoamine transporters, 5-IAI also exhibits high affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, as well as for α2A-, α2B-, and α2C-adrenergic receptors.[5] This interaction with the 5-HT2A receptor may be responsible for some of the reported side effects like anxiety and hallucinations.[4]

Neurotoxicity Profile

Compared to its amphetamine counterpart, p-iodoamphetamine (PIA), 5-IAI demonstrates significantly lower serotonergic neurotoxicity.[2][5] A high dose of 40 mg/kg of PIA in rats resulted in a 40% reduction of 5-HT and its metabolite 5-HIAA, whereas the same dose of 5-IAI led to only a statistically significant 15% decrease in the number of 5-HT uptake sites in the cortex and a slight decrease in 5-HT levels in the hippocampus.[2]

Quantitative Data: Monoamine Transporter Inhibition

| Compound | Target | Assay System | IC50 / Potency | Reference |

| 5-Iodo-2-aminoindan (5-IAI) | 5-HT Uptake | Rat brain cortical synaptosomes | ~75% potency of p-Chloroamphetamine | [2] |

| p-Iodoamphetamine (PIA) | 5-HT Uptake | Rat brain cortical synaptosomes | ~200% potency of p-Chloroamphetamine | [2] |

Anticancer and Anti-Angiogenic Potential of Dihydro-1H-indene Derivatives

While research specifically on 5-iodo derivatives is limited in this area, other substituted 2,3-dihydro-1H-indene analogues have emerged as potent anticancer agents, primarily through the inhibition of tubulin polymerization.[6][7] These findings suggest that the indene scaffold is a promising starting point for the development of novel oncology therapeutics.

Mechanism of Action: Tubulin Polymerization Inhibition

A series of novel dihydro-1H-indene derivatives have been designed and evaluated as inhibitors of tubulin polymerization that bind to the colchicine site.[6][8] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[6][9] One of the most potent compounds identified, compound 12d , demonstrated significant antiproliferative activity against four different cancer cell lines.[6][8] Furthermore, this compound was shown to inhibit tumor metastasis and angiogenesis, both in vitro and in vivo, without significant toxicity.[6][9]

The core structure of these active compounds is often a 4,5,6-trimethoxy-2,3-dihydro-1H-indene, highlighting the importance of the substitution pattern on the benzene ring of the indene core for this particular biological activity.[8]

Quantitative Data: Antiproliferative Activity of Dihydro-1H-indene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 12d | K562 | 0.028 | [6] |

| 12d | A549 | 0.087 | [6] |

| 12d | HCT-116 | 0.035 | [6] |

| 12d | MCF-7 | 0.041 | [6] |

| CA-4 (Positive Control) | K562 | 0.032 | [8] |

| CA-4 (Positive Control) | A549 | 0.026 | [8] |

| CA-4 (Positive Control) | HCT-116 | 0.010 | [8] |

| CA-4 (Positive Control) | MCF-7 | 0.004 | [8] |

Note: Compound 12d is a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, not a 5-iodo derivative.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for the anticancer dihydro-1H-indene derivatives and a typical experimental workflow for their evaluation.

Caption: Mechanism of action for anticancer dihydro-1H-indene derivatives.

Caption: Workflow for evaluating anticancer indene derivatives.

Neuroprotective Potential: Dual PDE4/AChE Inhibitors for Alzheimer's Disease

Derivatives of 2,3-dihydro-1H-inden-1-one have been investigated as multi-target-directed ligands for the treatment of Alzheimer's disease (AD).[10] This approach aims to simultaneously address different pathological factors of the disease.

Mechanism of Action

A series of 2,3-dihydro-1H-inden-1-ones were designed as dual inhibitors of phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE).[10] Both PDE4 and AChE inhibitors are known to improve cognitive and memory functions. One compound, 12C , which features a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, showed potent inhibitory activity against both enzymes.[10] Importantly, compound 12C exhibited potent anti-neuroinflammatory effects, surpassing that of the standard drug donepezil.[10] These results position this class of indene derivatives as promising multifunctional agents for AD treatment.

Quantitative Data: PDE4/AChE Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 12C | AChE | 0.28 | [10] |

| 12C | PDE4D | 1.88 | [10] |

Note: Compound 12C is a 2,3-dihydro-1H-inden-1-one derivative, not a 5-iodo derivative.

Experimental Protocols

Synthesis of Dihydro-1H-indene Derivatives (Anticancer)

A general synthetic route involves the reaction of 3-(3,4,5-trimethoxyphenyl)propanoic acid, which undergoes intramolecular Friedel-Crafts acylation to form the indanone core.[9] This is followed by reduction and subsequent modification of the side chain to introduce various substituted aryl groups. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.[9]

In Vitro Cell Growth Inhibition Assay (CCK-8)

-

Cell Seeding: Cancer cell lines (e.g., K562, A549, HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., dihydro-1H-indene derivatives) and a positive control (e.g., Combretastatin A-4) for a specified period (e.g., 48 or 72 hours).

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[8]

Tubulin Polymerization Assay

-

Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter (e.g., DAPI), and GTP in a glutamate-based buffer is prepared.

-

Compound Addition: The test compound or control is added to the reaction mixture.

-

Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the change in fluorescence over time at 37°C. Inhibitors of polymerization will prevent the increase in fluorescence observed in the control group.[8]

Future Directions and Conclusion

The 2,3-dihydro-1H-indene scaffold is a versatile platform for the development of novel therapeutics. While research into the 5-iodo substituted derivatives has been dominated by the study of 5-IAI's psychoactive properties, the potent anticancer, anti-angiogenic, and neuroprotective activities of other indene analogues present a compelling case for further exploration.

Future research should focus on synthesizing and evaluating this compound derivatives with substitution patterns analogous to those found in the potent anticancer and anti-Alzheimer's compounds. The introduction of the iodine atom could modulate activity, selectivity, and pharmacokinetic properties, potentially leading to the discovery of new lead compounds. The established experimental protocols for anticancer and neuroprotective screening can be directly applied to these novel 5-iodo derivatives. This underexplored chemical space represents a significant opportunity for drug discovery and development professionals.

References

- 1. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. 5-IAI - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel 2,3-dihydro-1H-inden-1-ones as dual PDE4/AChE inhibitors with more potency against neuroinflammation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Reactivity of the 5-Iodo-2,3-dihydro-1H-indene Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-Iodo-2,3-dihydro-1H-indene scaffold, also known as 5-iodoindane, is a valuable building block in medicinal chemistry and materials science. Its rigid bicyclic structure, combining aromatic and aliphatic features, provides a unique three-dimensional framework for the development of novel molecules. The presence of a strategically positioned iodine atom on the aromatic ring opens up a vast chemical space for derivatization through a variety of powerful cross-coupling reactions. This technical guide explores the reactivity of the this compound core, providing a comprehensive overview of key transformations, detailed experimental protocols, and insights into the biological relevance of its derivatives.

Introduction to the this compound Scaffold

The indane nucleus is a privileged structure found in numerous biologically active compounds and approved drugs.[1] Derivatives of the indane scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] The introduction of substituents at the 5-position of the indane ring system is a common strategy to modulate the biological activity and physicochemical properties of these molecules. The carbon-iodine bond at this position is particularly amenable to cleavage and subsequent formation of new carbon-carbon and carbon-heteroatom bonds, making 5-iodoindane a versatile precursor for library synthesis and lead optimization in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the this compound scaffold is dominated by palladium-catalyzed cross-coupling reactions. These transformations offer a mild and efficient means to introduce a wide array of functional groups, including aryl, alkynyl, alkenyl, and amino moieties. The following sections detail the application of the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions to this scaffold.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures and is widely employed in the synthesis of pharmaceuticals.[3] The reaction of this compound with various aryl- and heteroarylboronic acids or esters provides access to a diverse range of 5-aryl-2,3-dihydro-1H-indene derivatives.

Workflow for Suzuki-Miyaura Coupling:

General workflow for the Suzuki-Miyaura coupling of 5-Iodoindane.

Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromo-1-indanone:

While specific data for 5-iodoindane is limited in readily available literature, a study on the analogous 5-bromo-1-indanone provides valuable insights into typical reaction conditions and yields.[4]

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 4-Ethylphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 97 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 93 |

| 4-(Methylthio)phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Toluene/H₂O | 100 | 12 | 91 |

Detailed Experimental Protocol (Adapted from[4]):

To a solution of 5-bromo-1-indanone (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a mixture of toluene and water (4:1) were added Pd(OAc)₂ (0.02 equiv) and K₂CO₃ (2.0 equiv). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 5-aryl-1-indanone.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable handles for further transformations or can be integral parts of biologically active molecules.[5] This reaction involves the coupling of this compound with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Catalytic Cycle for Sonogashira Coupling:

Catalytic cycles of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling (Analogous Systems):

| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 50-70 | 2-4 | ~90 |

| 4-Iodoanisole | Ethynylcyclohexene | FibreCat® 1001 | None | NaOH | Methanol | 100 | <1 | >95 |

Detailed Experimental Protocol (General Procedure):

To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, are added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).[7] The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) under an inert atmosphere until completion, as monitored by TLC or LC-MS. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.

Heck Reaction: Formation of C(sp²)-C(sp²) Bonds with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[4][8] The reaction of this compound with various alkenes, such as styrenes, acrylates, or other vinyl compounds, yields 5-alkenyl-2,3-dihydro-1H-indene derivatives.

Workflow for the Heck Reaction:

General workflow for the Heck reaction of 5-Iodoindane.

Quantitative Data for Heck Reaction (Analogous Systems):

| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Iodofuran-2-amine | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | High |

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (1) | None | NaOAc | DMF | 105 | 5.5 | High |

Detailed Experimental Protocol (General Procedure):

A mixture of this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is degassed and heated under an inert atmosphere.[9] The reaction temperature typically ranges from 100 to 140 °C. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography or recrystallization.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines from aryl halides.[8][10] This reaction allows for the introduction of primary and secondary amines at the 5-position of the indane scaffold, which is a crucial transformation in the synthesis of many biologically active compounds.[11]

Catalytic Cycle for Buchwald-Hartwig Amination:

Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination (Analogous Systems):

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Iodofuran-2-amine | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | - | High |

| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | NaOtBu | Toluene | 80-100 | 12-24 | 70-95 |

Detailed Experimental Protocol (General Procedure):

In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv).[12][13] this compound (1.0 equiv), the amine (1.1-1.2 equiv), and a dry, degassed solvent (e.g., toluene or dioxane) are then added. The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by chromatography.

Biological Activity and Signaling Pathways of Indane Derivatives

Derivatives of the 2,3-dihydro-1H-indene scaffold have been investigated for a variety of biological activities, highlighting the potential of this core in drug discovery.

Signaling Pathways Targeted by Indane Derivatives:

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 3. 2-Aryl-indenylphosphine ligands: design, synthesis and application in Pd-catalyzed Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. research.rug.nl [research.rug.nl]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Storage of 5-Iodo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Iodo-2,3-dihydro-1H-indene (CAS No. 132464-83-6) is publicly available. The information presented in this guide is compiled from data on the parent compound, indene, and general knowledge of iodo-substituted and air/light-sensitive aromatic compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

Introduction

This compound is a halogenated derivative of indane, a bicyclic hydrocarbon. While specific applications of this compound are not extensively documented in publicly available literature, the dihydro-1H-indene scaffold is of significant interest in medicinal chemistry. Derivatives of this structure have been investigated for their potential as potent biological agents, including as tubulin polymerization inhibitors for anticancer applications.[1][2] This guide provides a comprehensive overview of the known properties and inferred safety, handling, and storage protocols for this compound to ensure its safe use in research and development.

Physicochemical Properties

Limited specific experimental data for this compound is available. The following table summarizes known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉I | Supplier Data |

| Molecular Weight | 244.07 g/mol | Supplier Data |

| Purity | Typically >95% | Supplier Data |

| Appearance | Not specified (likely a solid or liquid) | Inferred |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

| Solubility | Expected to be soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred |

Safety and Hazard Information

Based on the hazards associated with indene and iodo-aromatic compounds, this compound should be handled as a hazardous substance.

GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Flammable Liquids | Category 3 | H226 | Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation |

Note: This classification is inferred from related compounds and should be used for preliminary risk assessment only.

Potential Health Effects

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: Harmful if swallowed.

Fire and Explosion Hazards

Indene, the parent compound, is a flammable liquid.[3] this compound should be considered flammable and kept away from heat, sparks, and open flames.

Handling and Personal Protective Equipment (PPE)

Due to its potential hazards and sensitivity, strict handling procedures must be followed.

Engineering Controls

-

Work in a well-ventilated fume hood.

-

Use of a glovebox for handling larger quantities or for prolonged manipulations is recommended to mitigate risks from air and moisture sensitivity.[1][2]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves, a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or with aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

Proper storage is crucial to maintain the integrity and safety of this compound.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | To minimize degradation and potential polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent degradation from air and moisture.[1][2] |

| Light | Protect from light. Store in an amber vial or a container wrapped in aluminum foil. | Iodinated compounds can be light-sensitive and may decompose upon exposure to light. |

| Container | Keep container tightly sealed. | To prevent contamination and evaporation. |

| Incompatibilities | Store away from strong oxidizing agents. | To prevent vigorous reactions. |

Experimental Protocols (General Example)

Synthesis of 4,5,6-trimethoxy-2-(4-methoxybenzyl)-2,3-dihydro-1H-indene [2]

-

Reaction Setup: To a solution of 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add potassium hydroxide (5.0 eq).

-

Addition of Aldehyde: After stirring for 15 minutes, add a solution of 4-methoxybenzaldehyde (1.2 eq) in methanol dropwise.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up: Concentrate the mixture in vacuo, dilute with water, and extract with dichloromethane (3 x 50 mL).

-

Purification: The crude product can be purified by column chromatography.

Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not reported, several derivatives of dihydro-1H-indene have been identified as potent inhibitors of tubulin polymerization, a key mechanism in cell division.[1][2] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells.

Caption: Inferred signaling pathway for dihydro-1H-indene derivatives as tubulin polymerization inhibitors.

Experimental Workflow and Safety Considerations

The following diagrams illustrate a typical workflow for handling a light- and air-sensitive compound and summarize the key safety considerations.

Caption: Experimental workflow for handling a light- and air-sensitive compound.

Caption: Key safety considerations for this compound.

References

- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Solubility Profile of 5-Iodo-2,3-dihydro-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-2,3-dihydro-1H-indene. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages data from the structurally similar parent compound, 2,3-dihydro-1H-indene (indane), to predict its solubility profile. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents is provided.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound is expected to closely mirror that of its non-iodinated counterpart, indane. Indane is a nonpolar hydrocarbon and is known to be soluble in many common organic solvents. The introduction of an iodine atom to the indane structure is not anticipated to drastically alter its overall nonpolar character. Therefore, this compound is predicted to be:

-

Soluble in nonpolar and moderately polar organic solvents such as:

-

Insoluble in water.[1]

This predicted solubility is summarized in the table below. It is crucial to note that these are estimations and experimental verification is necessary for precise quantitative data.

| Solvent | Predicted Solubility |

| Nonpolar Solvents | |

| Hexane | Soluble |

| Toluene | Soluble |

| Halogenated Solvents | |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethers | |

| Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Esters | |

| Ethyl Acetate | Soluble |

| Ketones | |

| Acetone | Soluble |

| Alcohols | |

| Ethanol | Soluble |

| Methanol | Likely Soluble |

| Aqueous Solvents | |

| Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed vials for collecting the filtrate

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath or shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The temperature should be carefully controlled and recorded.

-

Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and attach a syringe filter. Filter the saturated solution into a pre-weighed vial to remove any undissolved solid.

-

Solvent Evaporation: Weigh the vial containing the filtrate to determine the mass of the saturated solution. Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility can be calculated in various units (e.g., g/100 mL, mg/mL, mol/L) using the initial volume of the solvent and the mass of the dissolved solid.

The following diagram illustrates the general workflow for this experimental protocol.

References

The Genesis of a Key Molecular Scaffold: A Technical History of 5-Iodo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2,3-dihydro-1H-indene, also known as 5-iodoindane, is a halogenated derivative of indane, a bicyclic hydrocarbon. While not a widely commercialized compound in itself, it serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably in the field of neuroscience research. Its discovery and the development of its synthetic routes are intrinsically linked to the exploration of psychoactive compounds and the quest for non-neurotoxic therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies for this compound, presenting the information in a structured and technically detailed format for researchers and drug development professionals.

Historical Context and Discovery

The documented history of this compound is closely associated with the pioneering work of Professor David E. Nichols and his research group at Purdue University in the late 1980s and early 1990s. Their research focused on understanding the structure-activity relationships of psychedelic and entactogenic drugs, such as MDMA. A significant part of this work involved the synthesis of rigid analogs of amphetamine derivatives to probe their interactions with serotonin receptors and transporters.

Subsequent research has further solidified the importance of this molecule as a building block for various research chemicals and potential therapeutic agents.

Synthetic Methodologies

The synthesis of this compound can be approached through several routes. The most common and historically relevant methods involve the functionalization of the indane core at the 5-position.

Method 1: Multi-step Synthesis from Indane via Nitration, Reduction, and Sandmeyer Reaction

A classic and versatile approach to introduce a halogen at the 5-position of the indane ring is through a three-step sequence starting from the parent hydrocarbon, indane. This method, while not explicitly detailed in the initial Nichols paper, represents a "standard procedure" in aromatic chemistry.

Step 1: Nitration of Indane

The electrophilic nitration of indane selectively occurs at the 5-position of the aromatic ring due to the directing effects of the alkyl portion of the molecule.

-

Experimental Protocol:

-

Indane is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (typically 0-10 °C).

-

The reaction mixture is stirred for a specific duration until the reaction is complete, monitored by techniques like Thin Layer Chromatography (TLC).

-

The mixture is then poured onto ice, and the precipitated 5-nitroindane is filtered, washed with water until neutral, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

-

Step 2: Reduction of 5-Nitroindane to 5-Aminoindane

The nitro group of 5-nitroindane is then reduced to an amino group to yield 5-aminoindane.

-

Experimental Protocol:

-

5-Nitroindane is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent, commonly tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (e.g., using palladium on carbon), is used.

-

For the tin(II) chloride method, the mixture is heated under reflux. After completion, the reaction is cooled and made basic to precipitate the tin salts, and the 5-aminoindane is extracted with an organic solvent.

-

For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of the catalyst until the theoretical amount of hydrogen is consumed.

-

The product, 5-aminoindane, is then isolated and purified.

-

Step 3: Sandmeyer Reaction of 5-Aminoindane

The final step involves the conversion of the amino group of 5-aminoindane to an iodo group using the Sandmeyer reaction.[2]

-

Experimental Protocol:

-

5-Aminoindane is diazotized by treating it with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C).

-

The resulting diazonium salt solution is then added to a solution of potassium iodide.

-

The mixture is gently warmed to facilitate the decomposition of the diazonium salt and the formation of 5-iodoindane, which often precipitates or separates as an oil.

-

The product is then extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure or column chromatography.

-

The overall synthetic workflow for this method is illustrated in the following diagram:

Caption: Synthetic pathway to this compound from indane.

Method 2: Synthesis from (S)-Phenylalanine

A stereospecific synthesis of (S)-5-iodo-2-aminoindan hydrochloride has been described, which inherently involves the synthesis of an iodinated indane precursor.[3] This method is particularly valuable for the preparation of enantiomerically pure derivatives.

-

Experimental Protocol:

-

(S)-Phenylalanine Protection: The amino group of (S)-phenylalanine is first protected, for example, with a trifluoroacetyl group.[3]

-

Iodination: The protected phenylalanine derivative undergoes direct iodination on the aromatic ring. This is achieved using a mixture of iodine, potassium iodate (KIO₄), and sulfuric acid in acetic acid.[3]

-

Friedel-Crafts Cyclization: The resulting iodinated amino acid is then cyclized via an intramolecular Friedel-Crafts reaction to form an iodo-indan-1-one derivative.[3]

-

Reduction of Ketone: The ketone group at the 1-position is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).[3]

-

Deoxygenation: The hydroxyl group is subsequently removed (deoxygenation) to yield the 5-iodoindane scaffold. This can be achieved using reagents like triethylsilane and boron trifluoride etherate.[3]

-

Deprotection: The protecting group on the amino function is removed to yield the final aminoindane product. The intermediate after the deoxygenation step is a derivative of this compound.

-

The workflow for this stereospecific synthesis is as follows:

Caption: Stereospecific synthesis of a 5-iodoindane derivative from (S)-Phenylalanine.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of this compound and its precursors via the multi-step synthesis from indane. Please note that yields can vary significantly based on reaction scale and specific conditions.

| Reaction Step | Starting Material | Reagents | Typical Yield (%) | Reference |

| Nitration | Indane | HNO₃, H₂SO₄ | 70-85 | General Procedure |

| Reduction | 5-Nitroindane | SnCl₂, HCl | 60-75 | General Procedure |

| Sandmeyer Reaction | 5-Aminoindane | 1. NaNO₂, HCl2. KI | 50-65 | [2] |

Applications in Research and Drug Development

The primary application of this compound is as a precursor for the synthesis of 5-iodo-2-aminoindane (5-IAI) and its analogs.[4] These compounds are valuable tools in neuropharmacology for studying the serotonin system. The iodine atom can also be replaced with other functional groups through various cross-coupling reactions, further expanding the synthetic utility of this intermediate. Additionally, the iodine atom can be a site for radiolabeling, enabling the use of its derivatives in imaging studies.

Conclusion

The discovery and synthesis of this compound are a direct result of targeted research in medicinal chemistry aimed at understanding and modulating the serotonergic system. While not an end product itself, its role as a key intermediate highlights the importance of fundamental synthetic chemistry in the development of novel pharmacological probes and potential therapeutics. The established synthetic routes, particularly the multi-step sequence from indane, provide a reliable and adaptable method for its preparation, enabling further exploration of the chemical space around the indane scaffold.

References

Methodological & Application

Optimizing Heck Reaction Conditions for 5-Iodo-2,3-dihydro-1H-indene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimization of the Mizoroki-Heck reaction using 5-iodo-2,3-dihydro-1H-indene as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene, offering a versatile method for the synthesis of substituted alkenes.[1][2] The functionalization of the 2,3-dihydro-1H-indene (indane) scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This guide outlines key reaction parameters, provides a general experimental protocol, and suggests optimization strategies to achieve high yields and selectivity.

Key Reaction Parameters and Optimization Strategies

The efficiency and outcome of the Heck reaction are highly dependent on the interplay of several key parameters: the palladium catalyst (and associated ligands), the base, the solvent, reaction temperature, and the nature of the alkene coupling partner. For a successful reaction with this compound, systematic optimization of these variables is crucial.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting conditions and variables for the optimization of the Heck reaction with this compound. The data presented is a composite based on established methodologies for structurally similar aryl iodides and serves as a guide for optimization.

Table 1: Catalyst and Ligand Screening

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 18 | Optimize |

| 2 | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ | NMP | 120 | 24 | Optimize |

| 3 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMAc | 110 | 16 | Optimize |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | Optimize |

| 5 | Pd/C (5) | - | NaHCO₃ | Toluene | 130 | 24 | Optimize |

Table 2: Base and Solvent Screening

| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂/PPh₃ | Et₃N (2.0) | DMF | 100 | 18 | Optimize |

| 2 | Pd(OAc)₂/PPh₃ | K₂CO₃ (2.0) | DMF | 100 | 18 | Optimize |

| 3 | Pd(OAc)₂/PPh₃ | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | Optimize |

| 4 | Pd(OAc)₂/PPh₃ | NaOAc (2.0) | NMP | 100 | 18 | Optimize |

| 5 | Pd(OAc)₂/PPh₃ | DIPEA (2.0) | Acetonitrile | 80 | 24 | Optimize |

Experimental Protocols

The following is a representative experimental protocol for the Heck reaction of this compound with a generic alkene (e.g., an acrylate or styrene derivative). This protocol should be adapted and optimized based on the specific alkene and the results of the screening studies outlined above.

Materials:

-

This compound

-

Alkene (e.g., methyl acrylate, styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Ligand (if required, e.g., PPh₃, P(o-tol)₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, NMP, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for synthesis, work-up, and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., 1-5 mol%), and the ligand (if applicable, e.g., 2-10 mol%).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent, the base (e.g., 1.5-3.0 equiv.), and the alkene (e.g., 1.1-1.5 equiv.) via syringe.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (typically 80-140 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Caption: A diagram of the Heck reaction catalytic cycle.

Experimental Workflow

The following diagram outlines the general workflow for the Heck reaction protocol described above.

Caption: A general experimental workflow for the Heck reaction.

References

Application Notes and Protocols: 5-Iodo-2,3-dihydro-1H-indene in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] Its rigid bicyclic framework provides a valuable platform for the rational design of therapeutic agents. This document outlines the application of 5-Iodo-2,3-dihydro-1H-indene as a versatile building block in the synthesis of potent kinase inhibitors for cancer therapy. The iodo-substituent at the 5-position serves as a key handle for introducing diverse functionalities through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

While direct kinase inhibitors featuring the 2,3-dihydro-1H-indene core are emerging, derivatives have shown significant promise as anti-cancer agents by targeting related pathways. For instance, certain dihydro-1H-indene derivatives act as tubulin polymerization inhibitors, exhibiting potent anti-angiogenic and antitumor activity.[4][5] Furthermore, the structurally similar 2,3-dihydro-1H-indole core is present in potent and selective kinase inhibitors like GSK2606414, a PERK inhibitor.[6] This highlights the potential of the 5-substituted indane scaffold in kinase inhibitor design.

This application note provides a hypothetical synthetic protocol for a novel kinase inhibitor targeting a key signaling pathway implicated in cancer, using this compound as the starting material.

Featured Application: Synthesis of a Hypothetical Indane-Based Kinase Inhibitor